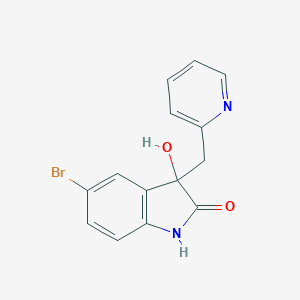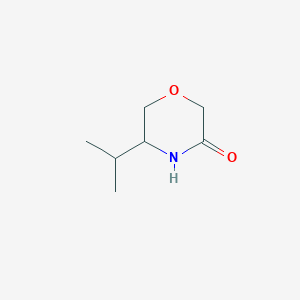
3-(Pyridyl-2-methyl)-5-bromodioxindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridyl-2-methyl)-5-bromodioxindole is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring attached to a dioxindole core, with a bromine atom at the 5-position. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridyl-2-methyl)-5-bromodioxindole typically involves the reaction of 2-methylpyridine with a suitable dioxindole precursor under bromination conditions. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridyl-2-methyl)-5-bromodioxindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: 3-(Pyridyl-2-methyl)dioxindole.
Substitution: Various substituted dioxindole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyridyl-2-methyl)-5-bromodioxindole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyridyl-2-methyl)-5-bromodioxindole involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets can vary, but typically involve the compound’s ability to form stable complexes with metal ions or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridyl-2-methyl)dioxindole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromodioxindole: Lacks the pyridine ring, reducing its potential for coordination chemistry.
2-Methyl-5-bromodioxindole: Similar structure but with different positioning of the methyl group, affecting its reactivity and applications.
Uniqueness
3-(Pyridyl-2-methyl)-5-bromodioxindole is unique due to the combination of the pyridine ring and bromine atom, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications, offering a wide range of possibilities for synthesis and functionalization .
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-(pyridin-2-ylmethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-9-4-5-12-11(7-9)14(19,13(18)17-12)8-10-3-1-2-6-16-10/h1-7,19H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APILDSXOVHTVRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912764 |
Source


|
| Record name | 5-Bromo-3-[(pyridin-2-yl)methyl]-3H-indole-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99304-31-1 |
Source


|
| Record name | 2H-Indol-2-one, 1,3-dihydro-5-bromo-3-hydroxy-3-(2-pyridinylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099304311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-3-[(pyridin-2-yl)methyl]-3H-indole-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














